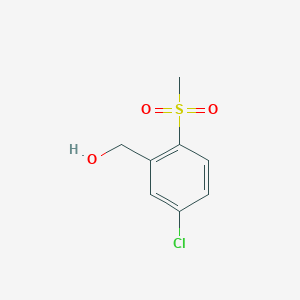
4-Butoxy-2,3-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2,3-difluorobenzoic acid is an organic compound belonging to the class of fluorinated benzoic acids It is characterized by the presence of a butoxy group and two fluorine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorobenzoic acid typically involves the introduction of the butoxy group and fluorine atoms onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atoms can be selectively reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of partially or fully reduced fluorinated benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4-Butoxy-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
2,3-Difluorobenzoic acid: Lacks the butoxy group, resulting in different chemical and biological properties.
4-Butoxybenzoic acid: Lacks the fluorine atoms, affecting its reactivity and applications.
3,4-Difluorobenzoic acid, butyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness: 4-Butoxy-2,3-difluorobenzoic acid is unique due to the combination of the butoxy group and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
Propiedades
Fórmula molecular |
C11H12F2O3 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
4-butoxy-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
GQJDDDWFMGWTMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)

![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)





![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)


![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
